molecular formula C13H15NO2 B1593472 Methyl 4-(1H-indol-2-yl)butanoate CAS No. 28093-53-0

Methyl 4-(1H-indol-2-yl)butanoate

Cat. No. B1593472
CAS RN: 28093-53-0
M. Wt: 217.26 g/mol
InChI Key: GHQNBSPRKLUEKB-UHFFFAOYSA-N
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Description

Methyl 4-(1H-indol-2-yl)butanoate , also known by its chemical formula C14H17NO2 , is a compound with intriguing properties. It belongs to the class of organic compounds called esters . The name itself provides insights into its structure: it consists of a butanoate group (a four-carbon chain with a carboxylate functional group) attached to an indole ring.



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-(1H-indol-2-yl)butanoic acid and methanol . The esterification process occurs, resulting in the formation of Methyl 4-(1H-indol-2-yl)butanoate . This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid .



Molecular Structure Analysis

The molecular structure of Methyl 4-(1H-indol-2-yl)butanoate reveals the following key features:



  • A butanoate group (CH3CH2CH2COO-) attached to the indole ring.

  • The indole ring , which consists of a benzene ring fused with a pyrrole ring.



Chemical Reactions Analysis

This compound can participate in various chemical reactions:



  • Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed back to the corresponding carboxylic acid and methanol.

  • Esterification : It can react with other alcohols to form different esters.

  • Substitution Reactions : The indole ring can undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : It exists as a liquid .

  • Melting Point : Approximately -20°C .

  • Boiling Point : Around 250°C .

  • Solubility : Soluble in organic solvents like methanol and ethyl acetate .


Safety And Hazards


  • Warning : It may cause skin and eye irritation.

  • Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.


Future Directions

Research on Methyl 4-(1H-indol-2-yl)butanoate continues to explore its potential applications, including:



  • Medicinal Chemistry : Investigating its pharmacological properties and potential therapeutic uses.

  • Materials Science : Exploring its role in organic synthesis and material design.


properties

IUPAC Name

methyl 4-(1H-indol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQNBSPRKLUEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342534
Record name Methyl 4-(1H-indol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(1H-indol-2-yl)butanoate

CAS RN

28093-53-0
Record name Methyl 4-(1H-indol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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